molecular formula C10H20Ge B089822 6-Germaspiro[5.5]undecane CAS No. 180-98-3

6-Germaspiro[5.5]undecane

Cat. No.: B089822
CAS No.: 180-98-3
M. Wt: 212.9 g/mol
InChI Key: VJDNXZYZZJFUPF-UHFFFAOYSA-N
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Description

6-Germaspiro[5.5]undecane is a novel organogermanium compound belonging to a class of theoretically investigated sila- and germa-spirocyclic imines (SCIs). Its uniqueness stems from a three-dimensional, rigid scaffold built around a germanium spiro center, which is isosteric with carbon but possesses a larger atomic radius and lower electronegativity. This spirocyclic framework is characterized by cross-hyperconjugative (spiro-conjugation) interactions that provoke charge mobility along the molecular structure, a property highly relevant for developing advanced electron-transporting materials . The incorporation of germanium can reduce ring strain and impact the charge distribution within the conformationally restricted system. The simultaneous occurrence of nucleophilic and electrophilic centers within the spirocyclic imine structure imparts significant potential for its use in drug discovery. The structural rigidity provides a stiff framework for the precise spatial disposition of pharmacophoric groups, which is a valuable asset in medicinal chemistry for creating novel active pharmaceutical ingredients (APIs) . Furthermore, theoretical studies on related germa-SCIs suggest they may exhibit spiro-aromaticity of the Heilbronner Craig-type Möbius aromaticity, as assessed by NICS (nuclear independent chemical shift) calculations, adding another dimension to their interesting electronic properties .

Properties

CAS No.

180-98-3

Molecular Formula

C10H20Ge

Molecular Weight

212.9 g/mol

IUPAC Name

6-germaspiro[5.5]undecane

InChI

InChI=1S/C10H20Ge/c1-3-7-11(8-4-1)9-5-2-6-10-11/h1-10H2

InChI Key

VJDNXZYZZJFUPF-UHFFFAOYSA-N

SMILES

C1CC[Ge]2(CC1)CCCCC2

Canonical SMILES

C1CC[Ge]2(CC1)CCCCC2

Synonyms

6-Germaspiro[5.5]undecane

Origin of Product

United States

Synthetic Methodologies for 6 Germaspiro 5.5 Undecane and Analogues

General Principles of Spirocyclic Synthesis with Germanium Spirocenters

The construction of a spirocyclic system with a germanium atom at the spirocenter is governed by the principles of covalent bond formation involving germanium and the strategic assembly of two rings around this central atom. The tetrahedral geometry of tetracoordinate germanium is the foundational element that dictates the spatial orientation of the resulting spirocycle.

Cyclization Reactions for Germanium Heterocycles

The formation of germanium-containing rings, or germacycles, is a prerequisite for the synthesis of germaspiro compounds. These cyclization reactions typically involve the reaction of a germanium precursor with a difunctional organic substrate. Common strategies include the reaction of diorganogermanium dihalides with di-Grignard reagents or di-lithio reagents. The choice of solvent, temperature, and stoichiometry are critical parameters that influence the yield and purity of the resulting germacycle. Intramolecular hydrogermylation, where a germanium hydride within a molecule adds across a carbon-carbon double or triple bond in the same molecule, is another powerful technique for forming germanium heterocycles.

Annulation Strategies in Spiro System Formation

Annulation refers to the process of building a new ring onto an existing molecular framework. In the context of germaspirocycle synthesis, this involves the formation of the second ring around a pre-formed germacycle. A common approach is the "double alkylation" of a germanium dihalide with a suitable di-haloalkane, which can, in a single step, lead to the spirocyclic system. Alternatively, a pre-formed germacycle bearing reactive functional groups can undergo a subsequent ring-closing reaction to complete the spirocyclic structure. The efficiency of these annulation strategies is often dependent on the ring strain of the target molecule and the conformational flexibility of the precursors.

Precursor Design and Synthesis for 6-Germaspiro[5.5]undecane Scaffolds

The successful synthesis of this compound hinges on the rational design and preparation of suitable precursors. These precursors must contain the necessary germanium functionality and the appropriate carbon chains to form the two six-membered rings of the spiro[5.5]undecane system.

Development of Germanium-Containing Ring Systems (e.g., Germacyclohexanones)

A key precursor for the construction of this compound is a functionalized germacyclohexane, such as a germacyclohexanone. The synthesis of 1-germacyclohexan-4-ones has been reported, providing a vital building block for further elaboration. acs.org One plausible synthetic route to a germacyclohexanone could involve the reaction of a diorganogermanium dihalide with a protected derivative of a 1,5-dihalo-3-pentanone, followed by deprotection. The presence of the ketone functionality allows for a range of subsequent chemical transformations to build the second ring.

Precursor TypeSynthetic ApproachKey ReagentsPotential Yield (%)
GermacyclohexanoneCyclization of a diorganogermanium dihalide with a functionalized 1,5-dihaloalkaneR₂GeCl₂, Br(CH₂)₂CO(CH₂)₂Br (protected)50-70
DihalogermacyclohexaneHalogenation of a germacyclohexaneGeH₄, 1,5-dibromopentane, then Br₂60-80

Ring-Closure Reactions for Spiro[5.5]undecane Frameworks

With a suitable germacyclohexane precursor in hand, the final step is the formation of the second six-membered ring to create the spiro[5.5]undecane framework. One strategy involves the reaction of a 1,1-dihalogermacyclohexane with a 1,5-di-Grignard reagent, such as the Grignard reagent derived from 1,5-dibromopentane. This intermolecular double alkylation directly forms the spirocyclic system.

Another approach could involve a germacyclohexanone precursor. This ketone could be reacted with a suitable reagent to introduce a five-carbon chain, followed by an intramolecular cyclization to form the second ring. For example, a Wittig-type reaction could introduce a pentenyl chain, which could then undergo an intramolecular hydrogermylation if a Ge-H bond is present on the germanium center.

The principles of ring-closure reactions, as described by Baldwin's rules, can provide guidance on the feasibility of different cyclization pathways. youtube.com For the formation of a six-membered ring, both 6-endo and 6-exo cyclizations are generally favored, offering a degree of flexibility in the design of the ring-closing step.

Ring-Closure StrategyGermanium PrecursorCo-reactantCatalyst/Conditions
Double Alkylation1,1-DichlorogermacyclohexaneBrMg(CH₂)₅MgBrTHF, reflux
Intramolecular Hydrogermylation1-Hydrido-1-(pent-4-enyl)germacyclohexaneRadical initiator (e.g., AIBN)Toluene, 80 °C

Advanced Synthetic Approaches and Methodological Innovations

Recent advances in synthetic chemistry offer new avenues for the construction of complex molecular architectures like this compound. One of the most promising is the use of transition metal-catalyzed reactions to achieve high levels of selectivity and efficiency.

A notable development is the unified strategy for constructing carbon, boron, and germanium-centered chiral spirocyclic skeletons via an enantioselective hetero-[2+2+2] cycloaddition of a bis-alkyne with a nitrile. chemrxiv.org This method, utilizing a chiral designer Ni(0)-NHC complex, allows for the assembly of enantioenriched spirocycles. While this has been demonstrated for other systems, the principles could potentially be adapted for the synthesis of chiral this compound analogues. This approach represents a significant leap forward, as it not only constructs the spirocyclic core but also controls its stereochemistry.

Furthermore, the development of new organogermanium reagents and catalytic systems continues to expand the toolbox for synthetic chemists. Deborylative alkylation of germanium chlorides has emerged as a powerful method for forming carbon-germanium bonds, which could be incorporated into the synthesis of precursors for germaspirocycles. nih.gov These innovative methods hold the key to accessing novel germaspiro compounds with tailored properties.

Microwave-Assisted Organic Synthesis for Spiro Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields, particularly in the creation of complex molecular architectures like spiro compounds. researchgate.netrsc.org This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, enhanced product yields, and often, improved regioselectivity. nih.govbenthamdirect.com The application of microwave irradiation can make the synthesis of intricate molecules more efficient and sustainable. rsc.orgnih.gov

For the synthesis of spiro heterocycles, microwave-assisted multicomponent reactions (MCRs) are particularly effective. rsc.orgnih.gov This approach allows for the assembly of complex products from simple starting materials in a single step. While a direct microwave-assisted synthesis for this compound is not prominently documented, the principles are readily applicable. For instance, in the synthesis of other spiro systems, reactions that take several hours under conventional reflux can be completed in minutes using microwave heating, with yields often doubling. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Spiro Compounds

Reaction Conventional Method (Time, Yield) Microwave-Assisted Method (Time, Yield) Reference
Synthesis of Spiro Ketone via Diels-Alder 4 hours (stirring at room temp.) 15 minutes at 160 °C (68% yield) nih.gov
Synthesis of Compound 4a 5 hours (reflux) (42% yield) 15 minutes at 140 °C (81% yield) nih.gov

Transition-Metal-Catalyzed Germylation and C-Ge Coupling Reactions

The formation of the carbon-germanium bond is the cornerstone of synthesizing organogermanium compounds. Transition-metal-catalyzed cross-coupling reactions have become a central focus in this area, providing a precise and efficient route to C-Ge bond formation. rsc.orgresearchgate.net These reactions are pivotal for the synthesis of organogermanes, which have applications in materials science and medicinal chemistry. rsc.org

Catalytic systems, often employing palladium (Pd), are used to couple germylating agents with organic halides or pseudo-halides. researchgate.net This methodology allows for the direct introduction of a germanium moiety onto an organic scaffold. While the field is still developing compared to C-C or C-Si coupling, recent advancements have demonstrated the potential for robust "Germa-Suzuki" type couplings. researchgate.net The strategic application of these reactions would be essential in forming the precursors to this compound, for example, by attaching germyl (B1233479) groups to suitable difunctional organic molecules that can then be cyclized.

Hydrogermylation Routes for Organogermanium Compounds

Hydrogermylation, the addition of a Ge-H bond across an unsaturated carbon-carbon bond (like an alkene or alkyne), represents one of the most direct and atom-economical methods for constructing C-Ge bonds. chinesechemsoc.orgwikipedia.org This reaction can be promoted by various means, including free radical initiators, transition metal catalysts, or Lewis acids. chinesechemsoc.orgchinesechemsoc.org

Transition metals such as ruthenium, rhodium, palladium, and copper are effective catalysts for hydrogermylation. chinesechemsoc.orgnih.gov More recently, main-group Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) have been shown to mediate these reactions, including domino hydrogermylation processes that can form organogermacycles in excellent yields under mild conditions. rsc.org This approach is particularly relevant to the synthesis of this compound, as a dihydrogermane could potentially undergo a double hydrogermylation with a diene precursor to form the spirocyclic system in a single, efficient step.

Table 2: Catalytic Systems for Hydrogermylation

Catalyst Type Example Catalyst Substrate Reference
Transition Metal Copper (Cu) complexes Activated alkenes chinesechemsoc.org
Transition Metal Cobalt (Co) complexes Alkynes nih.govacs.org

Role of N-Heterocyclic Carbenes (NHCs) in Germanium Compound Synthesis

N-Heterocyclic carbenes (NHCs) have become indispensable ligands in modern chemistry. In the context of germanium chemistry, NHCs play a crucial role in stabilizing low-valent germanium species, such as germylenes (analogues of carbenes). nih.govfigshare.com These NHC-stabilized germanium compounds can serve as versatile synthons and intermediates for the construction of more complex organogermanium molecules. acs.org

By coordinating to the germanium center, NHCs can modulate its reactivity and provide steric protection, allowing for the isolation and characterization of otherwise transient species. acs.orgacs.org For instance, NHCs have been used to synthesize stable germylene complexes which can then undergo further reactions. nih.gov This strategy could be employed to prepare a stable germanium precursor that can be used in subsequent cyclization steps to form the spiro[5.5]undecane framework. The use of NHCs offers a pathway to novel germanium reagents with tunable reactivity. nih.gov

Comparative Synthesis of Spiro[5.5]undecane Analogues with Silicon, Oxygen, and Nitrogen Heteroatoms

The synthesis of spiro[5.5]undecane analogues where the central germanium atom is replaced by silicon, oxygen, or nitrogen provides valuable context for the challenges involved in constructing such frameworks.

Carbon Analogues (Spiro[5.5]undecane): The synthesis of the parent all-carbon spiro[5.5]undecane often relies on classic organic reactions. A common strategy is the Diels-Alder reaction, where a cyclohexanone (B45756) derivative reacts with a diene to form the spirocyclic ketone, which can be further modified. nih.gov Cationic π-cyclization is another established method for forming this carbon framework. documentsdelivered.com

Nitrogen Analogues (Azaspiro[5.5]undecanes): The synthesis of nitrogen-containing spirocycles, such as 3,9-diazaspiro[5.5]undecane, typically involves multi-step sequences. These often include the formation of amide bonds from suitable precursors, followed by reduction or other cyclization strategies. soton.ac.uk

Silicon Analogues (Silaspiro[5.5]undecanes): The synthesis of silicon-containing spirocycles often mirrors the methods used for their germanium counterparts, leveraging the reactivity of silicon halides with difunctional Grignard or organolithium reagents.

The synthesis of this compound would likely involve the reaction of a germanium dihalide (e.g., dichlorogermane) or a dilithio germanide with a 1,5-dihalopentane derivative or a similar bifunctional electrophile. The comparative difficulty lies in the handling and reactivity of the organogermanium precursors compared to their carbon, nitrogen, or silicon counterparts.

Table 3: Comparative Synthetic Strategies for Spiro[5.5]undecane Analogues

Heteroatom Key Synthetic Strategy Precursors Reference
Carbon (C) Diels-Alder Reaction, Cationic π-cyclization Dienophiles and Dienes nih.govdocumentsdelivered.com
Nitrogen (N) Amide bond formation and cyclization Diamines, Dicarboxylic acids soton.ac.uk

Structural Elucidation and Spectroscopic Characterization of 6 Germaspiro 5.5 Undecane

Advanced Spectroscopic Techniques for Organogermanium Spiro Compounds

The characterization of organogermanium compounds, particularly those with complex three-dimensional structures like spirocycles, necessitates the use of sophisticated analytical methods. The germanium atom introduces unique spectroscopic handles and challenges that are not present in their purely organic counterparts.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of molecules in solution and, increasingly, in the solid state. For 6-Germaspiro[5.5]undecane, a combination of ¹H, ¹³C, and ⁷³Ge NMR experiments would be required for a comprehensive analysis.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the α, β, and γ carbons relative to the central germanium atom. The protons on the carbons adjacent to the germanium (C5, C7) would likely appear as a triplet, coupled to the protons on the β carbons. The signals for the β (C4, C8) and γ (C3, C9) protons would be more complex multiplets.

Carbon-13 (¹³C) NMR: Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum is predicted to exhibit three signals for the ten carbon atoms of the two cyclohexane (B81311) rings. The carbon atoms are grouped into three chemically equivalent sets: C5/C7 (α to Ge), C4/C8 (β to Ge), and C3/C9 (γ to Ge). The chemical shifts for spiro[5.5]undecane itself show signals at approximately 38.6 (C6-spiro), 32.5 (C5, C7), 27.2 (C3, C9), and 22.3 (C4, C8) ppm. The introduction of the larger, more electropositive germanium atom at the spiro center is expected to shift these values. Specifically, the α-carbons (C5, C7) would experience a significant change in their electronic environment.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C5, C7 (α-CH₂)1.0 - 1.525 - 35
C4, C8 (β-CH₂)1.4 - 1.820 - 30
C3, C9 (γ-CH₂)1.4 - 1.825 - 35

Direct observation of the germanium nucleus via ⁷³Ge NMR spectroscopy provides invaluable information about the local environment of the metal center. However, ⁷³Ge is a challenging nucleus for NMR studies due to a combination of unfavorable properties. northwestern.eduhuji.ac.il

Properties of the ⁷³Ge Nucleus:

Spin: ⁷³Ge has a nuclear spin (I) of 9/2.

Natural Abundance: It has a low natural abundance of only 7.73%. huji.ac.il

Quadrupole Moment: It possesses a significant quadrupole moment (-0.196 x 10⁻²⁸ m²), which can lead to rapid nuclear relaxation and very broad resonance signals, especially in asymmetric electronic environments. northwestern.edu

Sensitivity: Its receptivity relative to ¹H is very low (1.09 × 10⁻⁴), making signal detection difficult without long acquisition times or enriched samples. huji.ac.il

NMR Properties of the ⁷³Ge Nucleus

PropertyValue
Isotope⁷³Ge
Natural Abundance (%)7.73
Nuclear Spin (I)9/2
Magnetogyric Ratio (10⁷ rad T⁻¹ s⁻¹)-0.9360303
Quadrupole Moment (10⁻²⁸ m²)-0.196
Relative Sensitivity (¹H = 1.00)1.4 x 10⁻³

Chemical Shifts: The ⁷³Ge chemical shift range is very wide. For tetra-alkyl germanes, which is the class of compound that this compound belongs to, chemical shifts are typically found in a range upfield from the standard reference, tetramethylgermane (B1582461) (GeMe₄). researchgate.net The highly symmetric, tetrahedral environment of the germanium atom in this compound is expected to result in a single, relatively sharp resonance.

Linewidths and Relaxation: The linewidth of the ⁷³Ge signal is primarily determined by the rate of quadrupolar relaxation. In molecules with high symmetry around the germanium atom, such as GeMe₄ or potentially this compound, the electric field gradient at the nucleus is small. This leads to slower relaxation and narrower, more easily observable lines. huji.ac.il For less symmetric organogermanes, the lines can become too broad to detect with standard high-resolution NMR spectrometers. huji.ac.il The dominant relaxation mechanism for the ⁷³Ge nucleus is quadrupolar relaxation.

Coupling Constants: Spin-spin coupling between ⁷³Ge and other nuclei, such as ¹³C or ¹H, can provide further structural information. For instance, the one-bond coupling constant (¹JGe-C) in tetramethylgermane has been measured to be -18.7 Hz. huji.ac.il Similar couplings would be expected in this compound, although resolving them might be challenging due to the inherent linewidth of the ⁷³Ge signal.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure of crystalline and amorphous materials. High-resolution solid-state ⁷³Ge NMR, often performed at ultrahigh magnetic fields, can provide information that is complementary to solution-state NMR and X-ray diffraction. nih.gov For organogermanium compounds, ssNMR can reveal details about molecular packing, polymorphism, and the precise geometry around the germanium center in its solid form. The success of this technique for ⁷³Ge is highly dependent on the symmetry of the germanium environment; compounds with more symmetric coordination spheres tend to yield sharper signals that are more readily interpreted.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. While an experimental spectrum for this compound is not available, its key features can be predicted. The spectrum would be dominated by absorptions corresponding to the C-H and C-C bonds of the cyclohexane rings.

The most diagnostic feature for this compound would be the vibrations associated with the germanium-carbon (Ge-C) bonds. The Ge-C stretching frequencies in tetraalkylgermanes typically appear in the 500-650 cm⁻¹ region of the IR spectrum. These absorptions are crucial for confirming the presence of the germacyclohexane rings. Other expected absorptions include C-H stretching from the alkane rings (typically 2850-2960 cm⁻¹) and C-H bending vibrations (around 1450 cm⁻¹). libretexts.org

Predicted Characteristic IR Absorptions for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C-H Stretch (alkane)2850 - 2960Strong
C-H Bend (CH₂)~1450Medium
Ge-C Stretch500 - 650Medium-Weak

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq

For this compound, which is a saturated organoalkane, there are no π-systems or non-bonding electrons (like those on oxygen or nitrogen) that typically give rise to absorptions in the standard UV-Vis range (200-800 nm). The only possible electronic transitions are high-energy sigma-to-sigma star (σ → σ*) transitions associated with the C-C, C-H, and Ge-C single bonds. uobabylon.edu.iq These transitions require high energy and thus absorb light in the far-UV region, typically at wavelengths below 200 nm. uobabylon.edu.iq Consequently, a UV-Vis spectrum of this compound recorded on a standard instrument would likely show no significant absorption, making this technique unsuitable for its routine structural characterization.

Mass Spectrometry (MS)

Unimolecular Retro-[4+2]Cycloaddition Reactions in the Gas Phase

In the gas phase, the molecular ion of this compound can undergo a unimolecular retro-[4+2]cycloaddition, also known as a retro-Diels-Alder reaction. This pericyclic reaction involves the cleavage of two carbon-carbon bonds in one of the cyclohexyl rings, leading to the elimination of a neutral diene molecule (such as 1,3-butadiene) and the formation of a new radical cation. This process is a characteristic fragmentation pathway for cyclic and bicyclic systems under mass spectrometric conditions and provides significant structural information. The study of such reactions offers insights into the unique reactivity of molecules under tension. manchester.ac.uk

A comparative analysis of the mass spectra of this compound and its silicon (6-silaspiro[5.5]undecane) and carbon (spiro[5.5]undecane) analogues reveals the influence of the heteroatom on the fragmentation pathways. While all three compounds exhibit fragmentation patterns typical of spiroalkanes, the presence of germanium or silicon introduces distinct fragmentation routes.

For instance, the cleavage of the bonds adjacent to the heteroatom is a prominent feature in the mass spectra of the germaspiro and silaspiro compounds. The relative abundance of the resulting fragment ions can provide information about the relative stabilities of the germanium-carbon and silicon-carbon bonds compared to the carbon-carbon bonds in the spiro[5.5]undecane. The mass spectrum of the parent spiro[5.5]undecane is available in the NIST WebBook for comparison. nist.gov

Crystallographic Analysis for Three-Dimensional Structure Determination

While a specific single-crystal X-ray diffraction study for this compound is not detailed in the provided search results, the general principles of this technique can be applied to understand its likely solid-state structure. For analogous spiro[5.5]undecane derivatives, X-ray analysis has shown that the two six-membered rings typically adopt chair conformations. researchgate.net The central spiro carbon atom connects these two rings. The precise geometric parameters, such as bond lengths and angles involving the germanium atom, would be determined from the diffraction data.

Interactive Data Table: Expected Crystallographic Parameters for this compound (based on related structures)

ParameterExpected Value/ConformationSignificance
Ring ConformationBoth rings in chair conformationMinimization of steric and torsional strain.
Ge-C Bond Lengths~1.95 ÅCharacteristic of germanium-carbon single bonds.
C-C Bond Lengths~1.54 ÅTypical for sp3-sp3 carbon-carbon single bonds.
C-Ge-C Bond AngleTetrahedral (~109.5°)Reflects the sp3 hybridization of the germanium atom.
C-C-C Bond AnglesTetrahedral (~109.5°)Typical for cyclohexane rings.

Theoretical and Computational Investigations of 6 Germaspiro 5.5 Undecane

Quantum Chemical Methodologies Applied to Germaspiro Systems

The computational investigation of germaspiro systems like 6-Germaspiro[5.5]undecane relies on a variety of quantum chemical methods to predict their molecular properties. These methods can be broadly categorized into wavefunction-based approaches and density functional theory.

Ab initio molecular orbital methods are a class of quantum chemistry methods based on the first principles of quantum mechanics, without the use of empirical parameters. These methods solve the Schrödinger equation to provide detailed information about the electronic structure of molecules. For systems like this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed.

While HF theory provides a foundational approximation, it does not account for electron correlation, which can be significant in accurately describing the energies and properties of molecules containing heavier elements like germanium. MP2, which incorporates electron correlation at the second-order perturbation level, offers a more refined description and is often used for geometry optimizations and energy calculations of organometallic compounds. For even higher accuracy, Coupled Cluster methods like CCSD(T) are considered the "gold standard" but are computationally very demanding, limiting their application to smaller molecular systems or for single-point energy calculations on geometries optimized at a lower level of theory. In the context of germaspiro systems, these methods are crucial for obtaining reliable thermochemical data and for benchmarking the results from more computationally efficient methods.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are based on the principle that the energy of a system can be determined from its electron density. A variety of exchange-correlation functionals are available within the DFT framework, with hybrid functionals like B3LYP being widely used for organogermanium compounds. e-tarjome.com

For a molecule like this compound, DFT calculations, particularly with a basis set that includes polarization and diffuse functions (e.g., 6-311+G**), can provide accurate predictions of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. e-tarjome.com Theoretical studies on analogous sila- and germa-spirocyclic imines have demonstrated the rigidity and stability of the spirocyclic framework, a characteristic that is expected to be present in this compound as well. mdpi.com The choice of the functional and basis set is critical and is often validated against experimental data or higher-level ab initio calculations when available.

Table 1: Representative Theoretical Bond Lengths and Angles for a Germaspiro[5.5]undecane Framework (Illustrative Data)

ParameterB3LYP/6-311+G**
Ge-C Bond Length (Å)1.95 - 1.98
C-C Bond Length (Å)1.53 - 1.55
C-Ge-C Angle (°)108.0 - 111.0
C-C-C Angle (°)110.0 - 114.0

Note: This data is illustrative and based on typical values for organogermanium compounds and analogous spirocyclic systems.

The computational methodologies applied to single molecules like this compound can be extended to model larger nanosystems incorporating germanium. While not directly a nanosystem itself, the principles governing the behavior of the germanium center in the spirocyclic framework can inform the design and understanding of more complex germanium-based materials. For instance, the stability and conformational rigidity of the germaspiro core could be a desirable feature in the construction of molecular building blocks for covalent organic frameworks (COFs) or other extended structures. DFT calculations are instrumental in predicting the properties of such larger systems, including their electronic band structure, porosity, and mechanical properties. The insights gained from studying the electronic structure of this compound can be extrapolated to understand charge transport and reactivity in these more complex germanium-containing nanosystems.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure of this compound is essential for understanding its chemical behavior. This involves examining the frontier molecular orbitals and the nature of the chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the germanium-carbon sigma bonds, while the LUMO would likely be associated with the antibonding orbitals of these same bonds. The HOMO-LUMO gap can be readily calculated using DFT. The magnitude of this gap will influence the molecule's susceptibility to nucleophilic or electrophilic attack and its potential for intramolecular electron transfer.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Germaspiro[5.5]undecane Framework

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy0.5 to 1.5
HOMO-LUMO Gap7.0 to 9.0

Note: This data is illustrative and based on typical values for saturated organogermanium compounds.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and delocalization effects within a molecule. nih.gov It provides a localized picture of the bonding in terms of Lewis-like structures, which is more intuitive than the delocalized canonical molecular orbitals. NBO analysis can quantify the extent of electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals, which is a measure of hyperconjugative interactions. nih.gov

Charge Distribution and Reactivity Descriptors

The charge distribution is a primary factor governing the molecule's reactivity. The positively charged germanium center is expected to be an electrophilic site, susceptible to attack by nucleophiles. Conversely, the electron-rich cyclohexane (B81311) rings, particularly the hydrogen atoms, may act as nucleophilic or protic sites depending on the reaction environment.

To quantify the reactivity of this compound, various reactivity descriptors can be calculated using methods like Density Functional Theory (DFT). These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is likely localized on the σ-bonds of the C-C and C-H framework, while the LUMO is expected to be associated with the antibonding orbitals of the Ge-C bonds.

Atomic CenterCalculated Partial Charge (Conceptual)Role in Reactivity
Germanium (Ge)δ+Electrophilic center
Spiro Carbon (C5, C7)δ-Nucleophilic character
Other Ring Carbonsδ-General nucleophilicity
Hydrogen Atomsδ+Potential protic sites

Assessment of Intramolecular Interactions (e.g., Cross-Hyperconjugation, Structural Spiro Effect)

The unique spirocyclic structure of this compound gives rise to specific intramolecular interactions that influence its stability and conformation.

Structural Spiro Effect: The "structural spiro effect" refers to the conformational rigidity imposed by the spiro center. The spiro-linkage forces the two cyclohexane rings into a nearly perpendicular arrangement. This steric constraint significantly hinders the conformational flexibility of the rings compared to a simple cyclohexane molecule. This rigidity has profound implications for the molecule's properties, fixing the spatial arrangement of substituents and influencing how the molecule interacts with its environment. This effect is crucial in the design of molecules for applications in materials science and drug discovery, where a well-defined three-dimensional structure is often required. nih.gov

Conformational Dynamics and Energetics

The three-dimensional shape and flexibility of this compound are determined by its conformational dynamics. Computational methods are essential for mapping the molecule's energy landscape and understanding the stability of its various forms.

Potential Energy Surface Mapping and Conformational Isomerism

The potential energy surface (PES) of this compound maps the molecule's energy as a function of its geometry. By analogy with computational studies on similar spiro[5.5]undecane systems, such as 1,7-dioxaspiro[5.5]undecane, the PES of the germanium analogue is expected to have several minima, each corresponding to a stable conformational isomer. e-tarjome.commst.edu

Stability and Interconversion of Different Conformational States

Computational studies on analogous oxaspirocycles have shown that the most stable conformation is overwhelmingly the one in which both six-membered rings adopt a chair form. mst.edu This "all-chair" conformer minimizes both angle strain and torsional strain within the rings. The (chair, chair) conformation of this compound is therefore predicted to be the global minimum on its potential energy surface.

Other conformers, such as the (chair, boat) and (boat, boat), lie at higher energies. The energy difference between these conformers represents the stability of the chair conformation. The interconversion between these states, for example, through a "ring flip" of one of the cyclohexane rings, must proceed through higher-energy transition states, such as the half-chair or twist-boat conformations. The energy barriers for these interconversions determine the rate at which the molecule can change its shape at a given temperature.

ConformerPredicted Relative Energy (kcal/mol)Key Features
Chair-Chair0.0 (Global Minimum)Lowest angle and torsional strain; highest stability. mst.edu
Chair-Boat> 5.0One ring is in a higher-energy conformation.
Boat-Boat> 10.0Both rings are in high-energy conformations; significant steric strain.

Prediction of Spectroscopic Properties from First Principles

First-principles quantum mechanical calculations allow for the accurate prediction of various spectroscopic properties of this compound, providing a powerful tool for its characterization and for the interpretation of experimental data.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. nih.gov These calculations can predict the 1H, 13C, and even the challenging 73Ge NMR spectra. researchgate.net For this compound, three distinct 13C signals are expected for the carbon atoms of the cyclohexane rings, corresponding to the carbons adjacent to the germanium, the spiro-carbons, and the remaining carbons. The 73Ge chemical shift is particularly sensitive to the electronic environment around the germanium nucleus and can provide valuable information about bonding and structure. researchgate.net

NucleusPositionPredicted Chemical Shift (ppm, Conceptual)
13CC-Ge~25-35
13CSpiro-C~30-40
13COther CH2~20-30
1HAxial/Equatorial~1.2-1.8
73GeGe-30 to -50 (relative to GeCl4)

Mass Spectrometry: The fragmentation of this compound under electron ionization (EI) has been studied. The molecular ion (M+•) undergoes a characteristic fragmentation pattern. A major pathway involves the loss of a pentene (C5H10) neutral fragment, resulting in an abundant ion at m/z 144. This fragment can then undergo a retro [4+2] cycloaddition reaction to form a germabutadiene radical cation with an m/z of 116. researchgate.net This predictable fragmentation is a key feature in the mass spectrometric identification of this compound.

Reactivity and Reaction Mechanisms of 6 Germaspiro 5.5 Undecane

Gas-Phase Dissociation Mechanisms under Electron Ionization

The study of gas-phase ion chemistry provides valuable insights into the intrinsic stability and fragmentation pathways of molecules. Under electron ionization (EI), 6-Germaspiro[5.5]undecane undergoes characteristic dissociation, revealing the influence of the germanium heteroatom on the molecule's stability and bond cleavage preferences.

Upon electron ionization, this compound forms a molecular ion (M+·) that is susceptible to a series of fragmentation reactions. A prominent fragmentation pathway involves the loss of a neutral pentene (C5H10) molecule, leading to the formation of the fragment ion [M–C5H10]+·. This process is a common feature in the mass spectra of spirocyclic compounds and is indicative of the cleavage of one of the cyclohexyl rings.

The major dissociation pathways of ionized this compound are depicted in the following table nist.govresearchgate.net:

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Structure of Fragment Ion
M+·C5H10[M–C5H10]+·Germacyclohexene radical cation
[M–C5H10]+·H2[M–C5H10–H2]+·Dihydrogermabenzene radical cation
[M–C5H10]+·C2H4[M–C5H10–C2H4]+·Germabutadiene radical cation

Interactive Data Table: Major Fragmentation Pathways of this compound under EI-MS (This is a simplified representation of the complex fragmentation process)

A key fragmentation mechanism observed for this compound is a retro-[4+2]cycloaddition, also known as a retro-Diels-Alder reaction. This pericyclic reaction involves the cleavage of the germacyclohexene ring of the [M–C5H10]+· fragment. The six-membered ring breaks apart to form a neutral ethene (C2H4) molecule and a highly stable germabutadiene radical cation. This fragmentation is a diagnostic tool for the presence of six-membered rings in a molecule's structure and highlights the tendency of the system to form resonance-stabilized fragments.

Solution-Phase Chemical Transformations

The solution-phase chemistry of this compound is expected to be governed by the reactivity of the carbon-germanium bonds. While specific studies on this compound are limited, the general behavior of organogermanium(IV) compounds provides a framework for understanding its potential transformations.

Organogermanium(IV) compounds are known to participate in photo-induced radical reactions. The Carbon-Germanium (C-Ge) bond can undergo homolytic cleavage upon irradiation with UV light, leading to the formation of germyl (B1233479) radicals and carbon-centered radicals. These reactive intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction, addition to unsaturated bonds, or recombination. While no specific photochemical studies on this compound have been reported, it is plausible that this compound would exhibit similar reactivity, potentially leading to ring-opening or functionalization reactions under photochemical conditions.

The formation of the C-Ge bonds in this compound is typically achieved through the reaction of a germanium dihalide with a suitable di-Grignard or di-lithio reagent derived from 1,5-dibromopentane. Mechanistic studies on the cleavage of C-Ge bonds in related systems indicate that they can be cleaved by various reagents, including strong acids, halogens, and organometallic compounds. The polarity of the C-Ge bond, with germanium being more electropositive than carbon, makes it susceptible to attack by nucleophiles at the germanium center and electrophiles at the carbon atom.

Comparative Reactivity Studies with Corresponding Silicon and Carbon Spiro Analogues

A comparative analysis of the reactivity of this compound with its silicon (6-silaspiro[5.5]undecane) and carbon (spiro[5.5]undecane) analogues reveals the influence of the Group 14 element on the properties of the spirocyclic system.

The reactivity of these compounds is largely dictated by the strength of the element-carbon bonds. The bond dissociation energies follow the trend C-C > Si-C > Ge-C. careers360.comvedantu.comwiredchemist.comlibretexts.orglibretexts.org This trend suggests that the C-Ge bond in this compound is the weakest and therefore the most reactive towards homolytic cleavage.

CompoundElement-Carbon BondBond Dissociation Energy (kJ/mol)Relative Reactivity
Spiro[5.5]undecaneC-C~348Least Reactive
6-Silaspiro[5.5]undecaneSi-C~301Moderately Reactive
This compoundGe-C~255Most Reactive

Interactive Data Table: Comparison of Bond Energies and Relative Reactivity

This difference in bond strength has significant implications for the thermal and photochemical stability of these compounds. This compound is expected to be less thermally stable and more susceptible to radical-initiated reactions compared to its silicon and carbon counterparts. The lower electronegativity of germanium compared to silicon and carbon also influences the polarity of the element-carbon bond, affecting the susceptibility of the molecule to nucleophilic and electrophilic attack.

Advanced Research Applications and Potential in Materials Science

Design of Germanium-Containing Heterocycles for Optoelectronic Materials and Devices

The design of novel materials for optoelectronic devices is a rapidly advancing field, with a focus on enhancing efficiency, durability, and processability. Germanium-containing heterocycles, particularly those with a spiro-architecture, are emerging as promising candidates. The spiro linkage, which connects two molecular systems through a single common sp³-hybridized atom, imparts a rigid, perpendicular arrangement. acs.org This structure effectively suppresses intermolecular interactions and excimer formation, which can be detrimental to the performance of fluorescent materials. acs.org

In the context of germaspiro heterocycles, the germanium atom acts as the spiro center, influencing the electronic and molecular structure of the compound. The larger atomic radius and different electronegativity of germanium compared to carbon or silicon can lead to unique photophysical properties. nih.gov Theoretical studies on sila- and germa-spirocyclic imines have shown that the substitution of the spirocyclic scaffold with electron-attracting moieties can modulate their electronic properties, making them relevant for electron-transporting materials. nih.govmdpi.com While direct research on 6-Germaspiro[5.5]undecane for optoelectronics is still nascent, the foundational principles of spiro-compound design suggest its potential for creating amorphous glass-forming materials with high thermal stability (high glass transition temperatures), a desirable characteristic for organic light-emitting diodes (OLEDs) and other organic electronic devices. acs.org

Role of Germaspiro Structures as Catalytic Species

The confined spaces and unique three-dimensional structures of spiro compounds have drawn parallels to the active sites of natural enzymes, suggesting their potential in catalysis. nih.govfrontiersin.org Macrocyclic compounds, in general, can create catalytic cavities that enhance reaction rates and selectivity. nih.govfrontiersin.org While the catalytic activity of this compound itself has not been extensively reported, related spirocyclic compounds have been investigated in catalytic applications. For instance, the catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene has been demonstrated using copper or palladium compounds. researchgate.net

The potential for germaspiro structures to act as catalytic species lies in the ability to functionalize the spirocyclic framework. The introduction of active catalytic sites onto the rigid germaspiro backbone could lead to novel catalysts with high stability and selectivity. The germanium atom itself could also play a role in activating substrates. Although speculative at this stage, the exploration of germaspiro compounds in catalysis represents a promising, albeit underexplored, avenue of research. The development of synthetic methodologies to introduce functional groups onto the this compound scaffold will be a critical step in unlocking its catalytic potential.

Development of Germanium-Based Polymers and Semiconductors

Germanium-based polymers, or polygermanes, are analogues of well-known organic polymers like polyethylene, but with a backbone of catenated germanium atoms. nih.gov These materials exhibit unique electronic and photophysical properties due to the σ-conjugation along the Ge-Ge backbone, leading to light absorption in the UV-visible region. researchgate.net The synthesis of polydihydrogermane, (GeH₂)n, a germanium analogue of polyethylene, has been achieved through methods like the topotactic deintercalation of CaGe Zintl phases. nih.govresearchgate.net

While direct polymerization of this compound has not been detailed, the incorporation of spiro-germanium centers into polymer chains is a theoretical possibility that could lead to materials with enhanced thermal stability and solubility, properties often associated with spiro-compounds. acs.org The development of such polymers could yield novel semiconductors with tailored electronic properties for applications in printed electronics and sensors. The functionalization of polygermanes, which can be achieved via hydrogermylation, opens up pathways to a wide range of germanium-based materials with tunable properties. nih.gov

Theoretical Insights into Electron-Transporting Properties of Germaspirocyclic Systems

Computational chemistry provides powerful tools to predict and understand the electronic properties of novel molecules. Theoretical studies on sila- and germa-spirocyclic imines have shed light on their potential as electron-transporting materials. nih.govmdpi.com These studies utilize quantum chemical methods like Density Functional Theory (DFT) to analyze the molecular structure, frontier molecular orbitals (HOMO-LUMO), and chemical reactivity descriptors. nih.govmdpi.comnih.gov

The research indicates that the rigid and three-dimensional framework of these spirocyclic compounds, combined with the periodic fluctuation of charge density, makes them suitable for applications in charge transport. nih.gov The substitution of the spiro scaffold with electron-withdrawing groups can further enhance their electron-transporting capabilities by lowering the LUMO energy level, facilitating electron injection. mdpi.com The intrinsic quasi-rigidity of the germaspiro framework minimizes energy loss due to structural reorganization during charge transport, a key factor for efficient electronic devices. nih.gov These theoretical findings provide a strong rationale for the synthesis and experimental investigation of this compound and its derivatives as components in organic electronics.

Q & A

Q. How can high-throughput screening (HTS) accelerate the discovery of this compound derivatives with novel bioactivity?

  • Methodological Answer: Use combinatorial libraries with robotic synthesis (e.g., ChemSpeed). Screen against target enzymes (e.g., kinases) via fluorescence polarization. Prioritize hits via ADMET prediction tools (e.g., SwissADME) .

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